molecular formula C10H18N2O3 B1360325 Prolylvaline

Prolylvaline

Cat. No.: B1360325
M. Wt: 214.26 g/mol
InChI Key: AWJGUZSYVIVZGP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolylvaline is a dipeptide composed of the amino acids proline and valine. It is a cyclic compound, specifically a diketopiperazine, which is formed by the cyclization of the peptide bond between the two amino acids. This compound is of interest due to its potential biological activities and its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prolylvaline can be synthesized through several methods. One common approach involves the coupling of L-proline and L-valine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum and Escherichia coli can be genetically engineered to overproduce the desired dipeptide. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Prolylvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Prolylvaline exerts its effects through various mechanisms. In microbial communities, it can act as a quorum sensing molecule, influencing gene expression and cell behavior. It interacts with N-acyl homoserine lactone (AHL) bioreporters, indicating its role in cell-to-cell communication . In biological systems, it may modulate signaling pathways and cellular responses through its interaction with specific receptors and enzymes .

Comparison with Similar Compounds

Prolylvaline can be compared with other diketopiperazines and dipeptides:

This compound is unique due to its specific combination of proline and valine, which imparts distinct structural and functional characteristics .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1

InChI Key

AWJGUZSYVIVZGP-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1

sequence

PV

Synonyms

Pro-Val
prolylvaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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